molecular formula C46H91NO5 B13360669 Bis(2-hexyldecyl) 5,5'-((4-hydroxybutyl)azanediyl)dipentanoate

Bis(2-hexyldecyl) 5,5'-((4-hydroxybutyl)azanediyl)dipentanoate

Cat. No.: B13360669
M. Wt: 738.2 g/mol
InChI Key: RVEKJUPVCQPQQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Bis(2-hexyldecyl) 5,5’-((4-hydroxybutyl)azanediyl)dipentanoate involves a reductive amination reaction. In this process, 4-aminobutanol is condensed with a lipid aldehyde, using sodium triacetoxyborohydride as the reducing agent to convert the intermediate imines to the amine of the product .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of silica gel columns and specific solvent systems, such as chloroform-methanol, to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(2-hexyldecyl) 5,5’-((4-hydroxybutyl)azanediyl)dipentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form amines and other reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Bis(2-hexyldecyl) 5,5’-((4-hydroxybutyl)azanediyl)dipentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(2-hexyldecyl) 5,5’-((4-hydroxybutyl)azanediyl)dipentanoate involves its role as a component of lipid nanoparticles. These nanoparticles encapsulate and protect mRNA, promoting its uptake into cells. Once inside the cells, the acidic environment within the endosome protonates the compound, leading to the release of the mRNA into the cytoplasm for translation and protein expression .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-hexyldecyl) 6,6’-((4-hydroxybutyl)azanediyl)dihexanoate
  • Bis(2-hexyldecyl) 5,5’-((4-hydroxybutyl)azanediyl)dipentanoate

Uniqueness

Bis(2-hexyldecyl) 5,5’-((4-hydroxybutyl)azanediyl)dipentanoate is unique due to its specific structure, which allows it to effectively encapsulate and protect mRNA in lipid nanoparticles. This property makes it particularly valuable in the development of mRNA vaccines .

Properties

Molecular Formula

C46H91NO5

Molecular Weight

738.2 g/mol

IUPAC Name

2-hexyldecyl 5-[[5-(2-hexyldecoxy)-5-oxopentyl]-(4-hydroxybutyl)amino]pentanoate

InChI

InChI=1S/C46H91NO5/c1-5-9-13-17-19-23-33-43(31-21-15-11-7-3)41-51-45(49)35-25-27-37-47(39-29-30-40-48)38-28-26-36-46(50)52-42-44(32-22-16-12-8-4)34-24-20-18-14-10-6-2/h43-44,48H,5-42H2,1-4H3

InChI Key

RVEKJUPVCQPQQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)COC(=O)CCCCN(CCCCC(=O)OCC(CCCCCC)CCCCCCCC)CCCCO

Origin of Product

United States

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